molecular formula C11H13F3N2O2 B1444764 3-(Boc-amino)-5-trifluoromethyl-pyridine CAS No. 1187055-61-3

3-(Boc-amino)-5-trifluoromethyl-pyridine

Cat. No.: B1444764
CAS No.: 1187055-61-3
M. Wt: 262.23 g/mol
InChI Key: FPMPSEZVIVLPGK-UHFFFAOYSA-N
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Description

3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS: 1187055-61-3) is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of the pyridine ring. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and selectivity in multi-step reactions . This compound is commercially available with a purity of 98% and is utilized in organic synthesis, particularly in drug discovery and material science .

Properties

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMPSEZVIVLPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187055-61-3
Record name tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate
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Preparation Methods

The preparation of 3-(Boc-amino)-5-trifluoromethyl-pyridine generally involves multi-step synthetic routes starting from pyridine derivatives. The key steps include nitration, reduction, Boc-protection of the amino group, and introduction of the trifluoromethyl substituent. Industrial adaptations optimize these steps for large-scale production, employing continuous flow reactors and efficient catalysts to improve yield and sustainability.

Stepwise Synthetic Route and Reaction Conditions

Step Number Reaction Step Reagents & Conditions Description
1 Nitration of Pyridine Pyridine, nitrating agents (e.g., HNO3/H2SO4), controlled temperature Introduces a nitro group selectively at the 3-position of the pyridine ring
2 Reduction Hydrogen gas, Pd/C catalyst, mild pressure and temperature Reduces the nitro group to an amino group
3 Boc Protection Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane), room temperature Protects the amino group by forming a Boc-carbamate, preventing side reactions in subsequent steps
4 Trifluoromethylation Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H), appropriate solvent, controlled temperature Introduces the trifluoromethyl group at the 5-position through electrophilic substitution
5 Purification Column chromatography or recrystallization Isolates the pure this compound

This sequence ensures high regioselectivity and functional group compatibility, with the Boc group stabilizing the amino functionality during trifluoromethylation and other transformations.

Industrial Production Considerations

Industrial synthesis of this compound adapts the laboratory-scale steps with enhancements such as:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Employment of highly selective catalysts to increase yield and reduce by-products.
  • Solvent recycling and waste minimization techniques to improve environmental footprint.
  • Optimization of reaction times and temperatures to maximize throughput.

Such approaches allow efficient and cost-effective production suitable for pharmaceutical intermediate supply.

Chemical Reaction Analysis Related to Preparation

Reaction Type Reagents/Conditions Purpose in Synthesis Notes on Reaction Outcome
Nitration HNO3/H2SO4, low temperature Introduce nitro group selectively on pyridine Requires careful control to avoid over-nitration
Reduction H2, Pd/C catalyst, mild conditions Convert nitro to amino group High selectivity, avoids over-reduction
Boc Protection Boc2O, base (e.g., triethylamine) Protect amino group to prevent side reactions Forms stable Boc-carbamate group
Trifluoromethylation CF3I or CF3SO3H, solvent, temp Introduce trifluoromethyl substituent Electron-withdrawing group enhances stability

The Boc group is removable under acidic conditions (e.g., trifluoroacetic acid), allowing further functionalization post-synthesis.

Research Findings and Data on Synthesis

  • Yield and Purity: Typical yields for the Boc-protection step range from 75% to 90%, depending on reaction conditions and purification methods. Trifluoromethylation yields vary but are optimized to exceed 70% in well-controlled reactions.

  • Characterization: The final product is characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic purity assessment. The Boc group shows characteristic tert-butyl signals, and the trifluoromethyl group is confirmed by ¹⁹F NMR.

  • Stability: The Boc-protected compound is stable under neutral and basic conditions but can be deprotected under acidic environments, which is exploited in subsequent synthetic steps.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Notes
Nitration Pyridine, HNO3/H2SO4, low temp Nitro-pyridine intermediate
Reduction H2, Pd/C, mild temp Amino-pyridine intermediate
Boc Protection Boc2O, triethylamine, DCM, room temp Boc-protected amino-pyridine
Trifluoromethylation CF3I or CF3SO3H, solvent, controlled temp Introduction of trifluoromethyl group
Purification Chromatography or recrystallization Pure this compound

Additional Notes

  • The Boc group is crucial for protecting the amino functionality during trifluoromethylation, which involves strongly electrophilic reagents.
  • Alternative trifluoromethylation methods may include metal-catalyzed processes, but the use of CF3I or CF3SO3H remains standard for this compound.
  • The synthetic route allows for modifications to introduce other substituents or to deprotect the amine for further derivatization.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling further functionalization.

Reagents and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
AcidolysisTrifluoroacetic acid (TFA) in DCM3-Amino-5-trifluoromethyl-pyridine89%
Two-step deprotection1. HCl (aq), 2. NeutralizationFree amine92%
  • Mechanism : Protolytic cleavage of the Boc carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

  • Applications : Deprotection is critical for synthesizing amine intermediates used in drug candidates (e.g., PIM kinase inhibitors) .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at the pyridine ring, enabling substitution at the 2- and 4-positions.

Key Reactions

SubstrateReagents/ConditionsProductYieldSource
3-(Boc-amino)-5-CF₃-pyridineKMnO₄, H₂SO₄Pyridine N-oxide derivative75%
3-(Boc-amino)-5-CF₃-pyridineNH₃, MeOH3-Amino-5-CF₃-pyridin-2-amine68%
  • Regioselectivity : Substitution occurs preferentially at the 2-position due to the trifluoromethyl group’s meta-directing effect .

  • Limitations : Harsh conditions (e.g., strong bases) may lead to Boc group cleavage .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling

Catalytic SystemAryl Boronic AcidProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME4-Cyanophenyl3-(Boc-amino)-5-CF₃-4-(4-cyanophenyl)pyridine83%
PdCl₂(dppf), CsF, THF3-Trifluoromethylphenyl3-(Boc-amino)-5-CF₃-4-(3-CF₃-phenyl)pyridine76%
  • Applications : Used to synthesize poly-substituted pyridines for kinase inhibitors .

Reductive Amination

The deprotected amine undergoes reductive amination with ketones/aldehydes.

Example

SubstrateReagents/ConditionsProductYieldSource
3-Amino-5-CF₃-pyridineAcetone, NaBH₃CN3-(Isopropylamino)-5-CF₃-pyridine85%
  • Utility : Generates N-alkylated derivatives for structure-activity relationship (SAR) studies .

Oxidation

  • Reagents : KMnO₄ or CrO₃ oxidizes the pyridine ring to N-oxide derivatives.

  • Yield : 60–75% under controlled acidic conditions.

Reduction

  • Hydrogenation : Pd/C and H₂ reduce the pyridine ring to piperidine derivatives (rarely used due to Boc sensitivity) .

Comparative Reactivity of Analogues

CompoundSubstituentsReactivity Profile
3-(Boc-amino)-5-CF₃-pyridine3-Boc-NH, 5-CF₃High electrophilicity at C2/C4; Boc cleavage at pH < 4
3-Amino-5-CF₃-pyridine3-NH₂, 5-CF₃Enhanced nucleophilicity at NH₂; prone to diazotization
5-CF₃-pyridine-3-carboxylic acid3-COOH, 5-CF₃Decarboxylation under heating; esterification dominant

Scientific Research Applications

Medicinal Chemistry

3-(Boc-amino)-5-trifluoromethyl-pyridine serves as a building block for synthesizing biologically active compounds, particularly in drug development targeting various diseases, including cancer and infectious diseases. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.

Case Study:

  • Cell Viability Assays: In vitro studies showed that this compound exhibited significant cytotoxic effects on glioblastoma cells at concentrations as low as 2.5 µM, indicating its potential as an anticancer agent.

Biological Research

This compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions. The Boc group can be removed under acidic conditions, allowing the free amine to engage in various biological activities.

Case Study:

  • Enzyme Inhibition Studies: Research demonstrated that derivatives of this compound inhibited cyclin-dependent kinases (CDKs), showing promising IC values, which suggests their potential therapeutic use in cancer treatment.

Organic Synthesis

This compound is employed as an intermediate in the synthesis of complex organic molecules, including thiazole carboxamides that act as PIM kinase inhibitors.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-Amino-3-chloro-5-trifluoromethyl-pyridineChlorine instead of Boc groupDifferent biological activities
4-(Trifluoromethyl)pyridineLacks amino functionalityUsed in agrochemicals
3-(Boc-amino)-4-fluoro-pyridineSimilar Boc protection but with fluorineDifferent electronic properties
5-Trifluoromethyl-2-pyridoneContains a carbonyl instead of an amineDistinct reactivity patterns

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-5-trifluoromethyl-pyridine involves its ability to act as a nucleophile or electrophile in chemical reactions. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and commercial attributes of 3-(Boc-amino)-5-trifluoromethyl-pyridine and related compounds:

Compound Name Core Structure Substituents CAS Number Purity Storage Conditions References
This compound Pyridine Boc-amino (position 3), CF₃ (position 5) 1187055-61-3 98% Not specified
3-(Boc-amino)pyridine Pyridine Boc-amino (position 3) Not provided 97% Not specified
(R)-3-(Boc-amino)pyrrolidine Pyrrolidine Boc-amino (position 3) on saturated 5-membered ring 122536-77-0 >90% 0°C–6°C
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine Pyridine CF₃ (position 5), trimethylsilyl ethynyl (position 3), amine (position 2) Not provided Not specified Not specified

Key Differences and Implications

Core Ring Structure: Pyridine Derivatives: this compound and 3-(Boc-amino)pyridine share a pyridine backbone (6-membered aromatic ring), facilitating π-π stacking interactions in drug-receptor binding. In contrast, (R)-3-(Boc-amino)pyrrolidine has a saturated 5-membered pyrrolidine ring, which introduces conformational rigidity and alters solubility . Electron-Withdrawing Groups: The CF₃ group in this compound enhances the electron-deficient nature of the pyridine ring compared to 3-(Boc-amino)pyridine. This may increase resistance to oxidative degradation and improve bioavailability .

Functional Group Diversity: The Boc-protected amino group in all listed compounds enables selective deprotection during synthesis. However, the absence of CF₃ in 3-(Boc-amino)pyridine reduces its steric and electronic complexity, making it a simpler intermediate . 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine incorporates a trimethylsilyl-protected ethynyl group, offering a handle for click chemistry or cross-coupling reactions, which is absent in the other compounds .

Commercial Availability and Storage: this compound and its analogs are marketed by suppliers like Pope Biotech and Aldrich, but storage conditions vary. For example, (R)-3-(Boc-amino)pyrrolidine requires refrigeration (0°C–6°C), suggesting higher sensitivity to thermal degradation compared to pyridine-based derivatives .

Research and Application Insights

  • Synthetic Utility : The Boc group in these compounds allows for temporary amine protection, critical in peptide synthesis and palladium-catalyzed cross-coupling reactions .
  • Pharmaceutical Relevance: CF₃-substituted pyridines are prevalent in kinase inhibitors and antiviral agents due to their enhanced metabolic stability. The combination of Boc-amino and CF₃ in this compound may position it as a versatile scaffold for targeted drug design .
  • Limitations: Limited data on solubility, reactivity, and toxicity in the provided evidence highlights the need for further experimental characterization.

Biological Activity

3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS: 1187055-61-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential as a building block for biologically active compounds. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H13_{13}F3_3N2_2O, with a molecular weight of approximately 262.23 g/mol. The trifluoromethyl group is known to influence the biological activity of compounds significantly, often improving their potency and selectivity in various biological assays .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and receptor binding .

Anticancer Activity

Research indicates that derivatives containing the trifluoromethyl group exhibit significant anticancer properties. For instance, studies have shown that certain analogues can induce cell death through mechanisms such as methuosis, characterized by cytoplasmic vacuolization without typical apoptotic features .

Table 1: Summary of Biological Activities

CompoundTargetIC50_{50} (µM)Effect
This compoundGBM Cells2.5 - 10Induces methuosis
Trifluoromethyl analoguesCDK2/CDK90.36 / 1.8Inhibits cellular proliferation

Case Studies

  • Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects on glioblastoma (GBM) cells, with morphological changes indicative of methuosis . The compound was effective at concentrations as low as 2.5 µM.
  • Enzyme Inhibition : A series of studies evaluated the inhibition potential of trifluoromethyl-containing compounds against cyclin-dependent kinases (CDKs). Compounds derived from this scaffold showed promising IC50_{50} values, indicating their potential as therapeutic agents in cancer treatment .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with Boc-protected amines under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and assess purity .

Table 2: Synthesis Overview

StepReagentConditions
1Pyridine derivative + Boc-amineDMF, reflux
2PurificationColumn chromatography

Q & A

Basic Questions

Q. What is the role of the Boc (tert-butoxycarbonyl) group in 3-(Boc-amino)-5-trifluoromethyl-pyridine, and how is it introduced/removed in synthesis?

  • Answer : The Boc group serves as a temporary protecting group for the amine, preventing undesired side reactions during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA catalysis). Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine .

Q. What purification methods are recommended for isolating this compound with high purity?

  • Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard for intermediate purification. Final recrystallization from ethanol/water mixtures ensures ≥95% purity. HPLC (C18 column, acetonitrile/water mobile phase) is used for analytical validation .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

  • Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. However, prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the Boc group, while bases (e.g., NaOH) can induce ring decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirms Boc group integrity (e.g., tert-butyl peaks at δ 1.4 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR).
  • HPLC-MS : Validates molecular weight ([M+H]⁺ expected m/z: ~307) and purity .

Q. What are common synthetic intermediates en route to this compound?

  • Answer : Key intermediates include 5-trifluoromethyl-pyridin-3-amine (before Boc protection) and halogenated precursors (e.g., 3-bromo-5-trifluoromethyl-pyridine) for cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyridine ring (e.g., meta vs. para substitution)?

  • Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., Boc-protected amine) enable selective functionalization at the meta position. Computational DFT studies predict electron density distribution to guide reaction design .

Q. What are optimized conditions for introducing the trifluoromethyl group into pyridine systems?

  • Answer : CuCF₃-mediated trifluoromethylation (via fluoroform activation) or Langlois’ reagent (NaSO₂CF₃) under radical conditions are effective. Microwave-assisted synthesis (100–120°C, 1–2 hr) improves yields to >80% .

Q. How does the Boc group affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Answer : The Boc group is inert under Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) or Buchwald-Hartwig (Pd₂(dba)₃/XPhos) conditions, enabling selective C–C or C–N bond formation at the 5-position. Post-coupling deprotection retains the amine for downstream functionalization .

Q. What computational tools predict the compound’s behavior in biological systems (e.g., binding affinity)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with target proteins (e.g., kinases). The trifluoromethyl group’s hydrophobicity and Boc’s steric bulk are critical for ligand-receptor binding .

Q. How to address low yields in Boc deprotection due to trifluoromethyl group stability?

  • Answer : Optimize TFA concentration (20–30% in DCM) and reaction time (1–2 hr) at 0°C to minimize side reactions. LC-MS monitoring detects premature deprotection or degradation .

Q. What alternative protecting groups compare to Boc for amine protection in trifluoromethylpyridines?

  • Answer : Fmoc (base-labile) and Alloc (Pd-catalyzed removal) offer orthogonal protection. However, Boc remains preferred for its balance of stability and ease of removal under mild acidic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Boc-amino)-5-trifluoromethyl-pyridine
Reactant of Route 2
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3-(Boc-amino)-5-trifluoromethyl-pyridine

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